molecular formula C22H25N3O4 B2358285 1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 868214-78-2

1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B2358285
CAS No.: 868214-78-2
M. Wt: 395.459
InChI Key: XECJCLASZJFAJD-UHFFFAOYSA-N
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Description

1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a synthetically accessible small molecule belonging to the tetrahydropyrimidoquinoline trione class, which has garnered significant research interest for its potential as a multi-target therapeutic agent. This compound is structurally related to known chemotypes that exhibit potent inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme targeted for the treatment of inflammatory diseases such as asthma, COPD, and psoriasis [https://www.nature.com/articles/s41570-023-00510-0]. Its mechanism is believed to involve elevating intracellular cyclic AMP (cAMP) levels by preventing its degradation, leading to the downstream suppression of pro-inflammatory mediator release. Furthermore, structural analogs of this scaffold have demonstrated promising kinase inhibitory properties, particularly against cyclin-dependent kinases (CDKs) and receptor tyrosine kinases involved in oncogenic signaling pathways . This dual potential makes it a valuable chemical probe for investigating cross-talk between inflammatory and proliferative pathways in disease models. Its research utility extends to neuropharmacology, where PDE4 inhibition is a validated strategy for enhancing cognitive function and conferring neuroprotection, providing a tool for studying conditions like Alzheimer's disease and depression [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10083922/]. Researchers utilize this compound to elucidate novel mechanisms of action and to serve as a lead structure for the development of next-generation multi-targeted ligands.

Properties

IUPAC Name

1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-5-25-19-18(20(27)24-21(25)28)16(12-6-8-13(29-4)9-7-12)17-14(23-19)10-22(2,3)11-15(17)26/h6-9,16,23H,5,10-11H2,1-4H3,(H,24,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECJCLASZJFAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OC)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a member of the pyrimidoquinoline family, which has garnered attention for its potential biological activities. This article reviews the synthesis methods and biological evaluations of this compound and its derivatives.

Synthesis

The synthesis of this compound typically involves a one-pot condensation reaction between 6-amino uracil and appropriate aromatic aldehydes with diketones under various conditions. Techniques include traditional heating and microwave irradiation to optimize yield and purity. The final product is characterized using spectroscopic methods such as NMR and HRMS to confirm its structure and purity .

Antitumor Activity

Research indicates that compounds related to pyrimidoquinolines exhibit significant antitumor activity. For instance, derivatives have been tested against various cancer cell lines such as HCT116 (human colon carcinoma) and demonstrated IC50 values in the nanomolar range. The structure-activity relationship (SAR) studies suggest that modifications on the aromatic rings can enhance antiproliferative effects .

The proposed mechanism of action for these compounds includes inhibition of tubulin polymerization and interference with cell cycle progression. Specifically, they may act as dual inhibitors targeting both tubulin and histone deacetylases (HDACs), which are crucial pathways in cancer cell proliferation .

Case Studies

  • Case Study 1: Antiproliferative Activity
    • Compound Tested: 1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
    • Cell Line: HCT116
    • IC50 Value: 0.5 nM (indicating potent activity) .
  • Case Study 2: Tubulin Polymerization Inhibition
    • Experimental Setup: In vitro assays measuring the effect on tubulin polymerization.
    • Findings: The compound significantly inhibited microtubule formation at concentrations correlating with its antiproliferative effects .

Data Summary

Biological Activity Cell Line IC50 Value Mechanism
AntitumorHCT1160.5 nMTubulin polymerization inhibition
AntiproliferativeVariousVariesHDAC inhibition

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinoline and pyrimidine compounds exhibit significant anticancer properties. The compound has been synthesized and evaluated for its efficacy against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Anticancer Screening

A study involving the synthesis of related compounds demonstrated promising results against breast cancer cell lines. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of key signaling proteins involved in tumor growth .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been reported to exhibit antibacterial and antifungal properties.

Case Study: Antimicrobial Evaluation

In vitro studies have shown that related quinoline derivatives possess activity against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups has been correlated with enhanced antimicrobial activity .

Neuroprotective Effects

Given the increasing prevalence of neurodegenerative diseases such as Alzheimer’s disease, compounds that can inhibit cholinesterases and monoamine oxidases are of great interest. The structural characteristics of 1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione suggest it may function as a dual-target inhibitor.

Case Study: Neuroprotective Screening

Research has indicated that similar compounds can cross the blood-brain barrier and exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

Method Details
Synthesis RouteMulti-step organic synthesis
CharacterizationNMR spectroscopy, Mass spectrometry
YieldTypically ranges from 60% to 85%

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Table 1: Substituent Effects on Key Properties
Compound Name Substituents (C5, N1, R8) Melting Point (°C) Notable Spectral Data (IR/NMR) Evidence Source
Target Compound 4-MeO-Ph, Et, 8,8-Me₂ Not reported Not provided
5-(4-((4-Cl-Bz)O)-3-MeO-Ph)-1,3,8,8-Me₄ analogue 4-Cl-BzO-3-MeO-Ph, Me, 8,8-Me₂ Not reported IR: C=O (1745 cm⁻¹), C-Cl (717 cm⁻¹)
5-(4-HO-Ph)-8,8-Me₂ derivative 4-HO-Ph, H, 8,8-Me₂ >300 pKa ≈ 9.5 (predicted)
5-(2,4-Cl₂-Ph)-1,3,8,8-Me₄ derivative 2,4-Cl₂-Ph, Me, 8,8-Me₂ 340 ¹H NMR: δ 0.85–3.41 (alkyl), 7.22–7.30 (Ar)
5-(4-Me-Ph)-8,8-Me₂ solvate 4-Me-Ph, H, 8,8-Me₂ Not reported Crystallized with DMF

Key Observations :

  • Methoxy vs. Hydroxy/Halogen Substituents : The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with electron-withdrawing groups like Cl in and , which may reduce solubility but enhance electrophilic reactivity .
  • Ethyl vs.
  • Thermal Stability : High melting points (>300°C) in hydroxyl-substituted derivatives (e.g., ) suggest strong intermolecular hydrogen bonding, absent in methoxy/halogenated analogues.

Structural and Spectral Comparisons

Infrared Spectroscopy
  • C=O Stretching : All trione derivatives exhibit strong C=O stretches near 1700–1745 cm⁻¹, consistent with conjugated ketones .
  • Aromatic vs. Aliphatic Signals: The target compound’s methoxyphenyl group would show C–O–C stretches (~1200–1250 cm⁻¹), absent in non-ether analogues .
NMR Analysis
  • Ethyl Group : Expected triplet (CH₂CH₃) at δ 1.2–1.4 ppm and quartet (N–CH₂) at δ 3.3–3.6 ppm, distinguishing it from methyl-substituted compounds (e.g., δ 2.92–3.01 ppm for N–Me in ).
  • 8,8-Dimethyl Groups : Resonances at δ 0.85–1.00 ppm (geminal dimethyl) are common across analogues .

Preparation Methods

Synthesis of the Uracil Derivative

The ethyl substituent at N1 necessitates modifying standard uracil precursors. A two-step synthesis is proposed:

  • Ethylation of 6-Amino-3-methyluracil :
    Reacting 6-amino-3-methyluracil with ethyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours yields 1-ethyl-6-amino-3-methyluracil.
  • Purification :
    Recrystallization from ethanol affords the pure precursor, confirmed by $$ ^1H $$ NMR (δ 1.22 ppm, t, J = 7.2 Hz, CH$$ _2 $$CH$$ _3 $$) and elemental analysis.

Multicomponent Reaction Optimization

Ultrasound-Assisted Method (Method 1)

Procedure :

  • Equimolar quantities of 6-amino-1-ethyl-3-methylpyrimidin-4(3H)-one (1.0 mmol), dimedone (1.0 mmol), and 4-methoxybenzaldehyde (1.0 mmol) are combined in acetic acid (5.0 mL).
  • The mixture is irradiated in an ultrasonic bath (47 kHz, 50 W) at 60°C for 45 minutes.
  • Post-reaction, the mixture is cooled, filtered, and recrystallized from ethanol.

Outcomes :

  • Yield : 82–85%
  • Reaction Time : 45 minutes
  • Key Advantage : Reduced reaction time and avoidance of transition-metal catalysts.

Solvent-Free DABCO-Catalyzed Method (Method 2)

Procedure :

  • The same precursors are mixed with 25 mol% DABCO (1,4-diazabicyclo[2.2.2]octane) and heated at 90°C under solvent-free conditions for 2 hours.
  • The crude product is purified via column chromatography (hexane:ethyl acetate, 20:1).

Outcomes :

  • Yield : 88–90%
  • Reaction Time : 2 hours
  • Key Advantage : Elimination of solvent waste and high atom economy.

Mechanistic Insights

The reaction proceeds via a Mannich-type sequence:

  • Enolization of Dimedone : Tautomerization to 5,5-dimethyl-3-oxocyclohex-1-enolate under basic (DABCO) or acidic (acetic acid) conditions.
  • Aldol Condensation : Attack of the enolate on 4-methoxybenzaldehyde, forming a β-keto-enamine intermediate.
  • Michael Addition : 6-Amino-1-ethyl-3-methylpyrimidin-4(3H)-one reacts with the intermediate, followed by cyclodehydration to form the tricyclic core.

Comparative Analysis of Methods

Parameter Ultrasound-Assisted Method DABCO-Catalyzed Method
Catalyst None DABCO (25 mol%)
Solvent Acetic acid Solvent-free
Temperature 60°C 90°C
Time 45 minutes 2 hours
Yield 82–85% 88–90%
Purification Recrystallization Column Chromatography

The DABCO method offers marginally higher yields but requires chromatography. Ultrasound irradiation accelerates kinetics, favoring industrial scalability.

Structural Characterization

Key spectroscopic data for the target compound:

  • IR (KBr) : 1720 cm$$ ^{-1} $$ (C=O), 1605 cm$$ ^{-1} $$ (C=N).
  • $$ ^1H $$ NMR (400 MHz, DMSO-d$$ _6 $$) : δ 1.22 (t, J = 7.2 Hz, CH$$ _2 $$CH$$ _3 $$), 1.28 (s, C(CH$$ _3 $$)$$ _2 $$), 3.78 (s, OCH$$ _3 $$), 4.12 (q, J = 7.2 Hz, NCH$$ _2 $$).
  • $$ ^{13}C $$ NMR : δ 195.4 (C=O), 161.2 (C=N), 55.8 (OCH$$ _3 $$).

Scope and Limitations

  • Substituent Flexibility : The 4-methoxyphenyl group can be replaced with other aryl aldehydes (e.g., 4-chlorophenyl, 3,4,5-trimethoxyphenyl) without altering the core synthetic protocol.
  • Limitations : Electron-deficient aldehydes (e.g., nitro-substituted) may require prolonged reaction times or higher temperatures.

Industrial Scalability Prospects

  • Batch Reactor Design : Ultrasound-assisted reactors with continuous flow systems could enhance throughput.
  • Catalyst Recycling : DABCO’s homogeneity complicates recovery, suggesting immobilized variants for large-scale applications.

Q & A

Q. What are the recommended protocols for synthesizing this compound under environmentally benign conditions?

A multicomponent reaction (MCR) approach using green solvents (e.g., ethanol/water mixtures) and catalysts like p-toluenesulfonic acid (p-TSA) is effective. Key steps include:

  • Condensation of substituted aldehydes, thiourea, and cyclic ketones under reflux (80–100°C) for 6–8 hours.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Yield optimization by adjusting stoichiometry (1:1:1 molar ratio of reactants) and monitoring reaction progress via TLC .

Q. Which spectroscopic techniques are most effective for structural characterization?

Use a combination of:

  • ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ 3.7–3.9 ppm and ethyl groups (CH₂CH₃) at δ 1.2–1.4 ppm. Aromatic protons appear at δ 6.8–8.2 ppm .
  • FT-IR : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and NH/OH bands at 3200–3400 cm⁻¹ .
  • GC-MS : Identify molecular ion peaks (e.g., m/z 450–500 [M+H]⁺) and fragmentation patterns .

Q. How can X-ray crystallography confirm the stereochemistry and crystal packing?

Grow single crystals via slow evaporation (methanol/chloroform). Data collection at 100 K with Cu-Kα radiation (λ = 1.5418 Å) resolves bond angles and torsional strain. Refinement with SHELXL software validates the trione core and substituent orientation .

Advanced Research Questions

Q. How to resolve contradictions between computational models and experimental data (e.g., NMR shifts)?

Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts. Compare with experimental data and adjust for solvent effects (e.g., PCM model for DMSO). Discrepancies >0.5 ppm may indicate conformational flexibility or hydrogen bonding .

Q. What catalytic systems are optimal for cyclization steps in pyrimidoquinoline synthesis?

Palladium-catalyzed reductive cyclization using formic acid as a CO surrogate achieves high regioselectivity. Key parameters:

  • Catalyst: Pd(OAc)₂ (5 mol%) with PPh₃ ligand.
  • Solvent: Toluene at 110°C under N₂.
  • Yield enhancement via microwave irradiation (30 min vs. 12 hours conventional) .

Q. How do methoxy and ethyl substituents influence electronic properties?

Methoxy groups donate electron density via resonance, stabilizing the quinoline core (Hammett σₚ = -0.27). Ethyl substituents increase hydrophobicity (LogP +0.5). Electrostatic potential maps (DFT) reveal charge distribution at the pyrimidine N1 position, affecting nucleophilic attack sites .

Q. What computational methods predict pharmacokinetic properties?

Use SwissADME or ADMETLab2.0 to calculate:

  • LogP : ~3.2 (moderate lipophilicity).
  • Oral bioavailability : Bioavailability Score >0.55 (rule-of-five compliant).
  • Metabolic stability : Cytochrome P450 interactions (CYP3A4 inhibition risk) .

Q. How to optimize reaction conditions for multi-step trione syntheses?

Apply Design of Experiments (DoE) to test variables:

  • Solvent polarity (DMF > DMSO > ethanol).
  • Temperature gradients (80–120°C for cyclization).
  • Catalyst loading (5–15 mol% Pd). Response surface methodology (RSM) identifies yield maxima .

Q. How to validate purity when HPLC and MS data conflict?

Perform orthogonal analyses:

  • HPLC-DAD : Check UV spectra (λ = 254 nm) for co-eluting impurities.
  • LC-MS/MS : Confirm molecular weight and fragmentation.
  • ¹H NMR : Integrate proton signals to detect <2% impurities .

Q. How to address crystallographic challenges (polymorphism, solvent disorder)?

  • Crystal screening : Test 10–20 solvent combinations (e.g., acetonitrile, ether).
  • Cryocooling : Reduce thermal motion artifacts at 100 K.
  • SQUEEZE (Platon) : Model disordered solvent molecules in voids .

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